molecular formula C₂₈H₂₆N₂O₁₀ B1140358 p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside CAS No. 84564-22-7

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside

Cat. No.: B1140358
CAS No.: 84564-22-7
M. Wt: 550.51
InChI Key:
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Description

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside: is a synthetic compound used primarily in biochemical research. It is a derivative of glucopyranoside, modified with nitrophenyl and benzoyl groups, which makes it useful in various enzymatic studies and as a substrate in glycosidase assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.

    Introduction of Acetamido Group: The 2-position hydroxyl group is converted to an acetamido group using acetic anhydride.

    Attachment of p-Nitrophenyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction, often using p-nitrophenyl chloride.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The compound undergoes hydrolysis in the presence of glycosidases, breaking down into p-nitrophenol and the corresponding sugar derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The benzoyl groups can be substituted under specific conditions, allowing for further functionalization.

Common Reagents and Conditions:

    Hydrolysis: Enzymes such as beta-glucosidase in aqueous buffer solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: p-Nitrophenol and 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranose.

    Reduction: p-Aminophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside.

Scientific Research Applications

Chemistry:

  • Used as a substrate in enzymatic assays to study glycosidase activity.
  • Serves as a model compound for studying carbohydrate chemistry and glycosylation reactions.

Biology:

  • Employed in the study of enzyme kinetics and mechanisms, particularly for enzymes that act on glycosidic bonds.
  • Used in the development of diagnostic assays for detecting glycosidase activity in biological samples.

Medicine:

  • Potential applications in drug development, particularly for designing inhibitors of glycosidases which are targets in various diseases.

Industry:

  • Utilized in the production of biochemical reagents and diagnostic kits.

Comparison with Similar Compounds

    p-Nitrophenyl beta-D-glucopyranoside: Lacks the acetamido and benzoyl groups, making it less specific for certain enzymatic studies.

    p-Nitrophenyl alpha-D-glucopyranoside: Differing in the anomeric configuration, it is used to study alpha-glycosidases.

    p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar but without the benzoyl groups, used in simpler glycosidase assays.

Uniqueness: The presence of both acetamido and benzoyl groups in p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside provides specificity and stability, making it particularly useful in detailed enzymatic studies and complex biochemical assays.

Properties

IUPAC Name

[5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLFNAQJLVCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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